1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)-
1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)-
Ruthenocene is a ruthenium coordination entity and a bis(eta(5)-cyclopentadienyl)metal(II).
Brand Name:
Vulcanchem
CAS No.:
156206-09-6
VCID:
VC0136871
InChI:
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;
SMILES:
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru]
Molecular Formula:
C10H10Ru-6
Molecular Weight:
231.3 g/mol
1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)-
CAS No.: 156206-09-6
Main Products
VCID: VC0136871
Molecular Formula: C10H10Ru-6
Molecular Weight: 231.3 g/mol
CAS No. | 156206-09-6 |
---|---|
Product Name | 1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)- |
Molecular Formula | C10H10Ru-6 |
Molecular Weight | 231.3 g/mol |
IUPAC Name | cyclopenta-1,3-diene;cyclopentane;ruthenium |
Standard InChI | InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
Standard InChIKey | KRRYFXOQIMANBV-UHFFFAOYSA-N |
SMILES | [CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru] |
Canonical SMILES | [CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru] |
Description | Ruthenocene is a ruthenium coordination entity and a bis(eta(5)-cyclopentadienyl)metal(II). |
Synonyms | 1,6,7,8-Indolizinetetrol, octahydro-6-methyl-, 1S-(1.alpha.,6.alpha.,7.alpha.,8.beta.,8a.beta.)- |
PubChem Compound | 11986121 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume